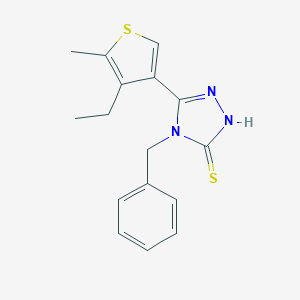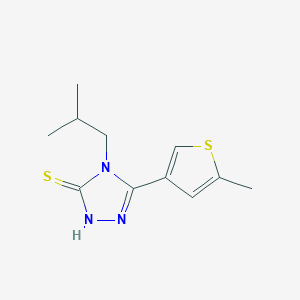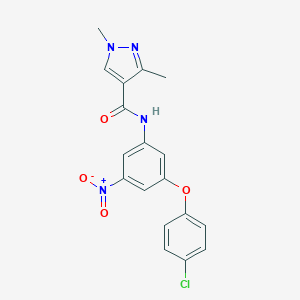![molecular formula C23H25N3O2S2 B456628 N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B456628.png)
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea typically involves the reaction of 4-isobutylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with methyl iodide to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with 4-methoxybenzoyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
科学研究应用
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
作用机制
The mechanism of action of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .
相似化合物的比较
Similar Compounds
- N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-propoxybenzoyl)thiourea
- N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(3-pyridinylcarbonyl)thiourea
Uniqueness
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxybenzoyl group
属性
分子式 |
C23H25N3O2S2 |
|---|---|
分子量 |
439.6g/mol |
IUPAC 名称 |
4-methoxy-N-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H25N3O2S2/c1-14(2)13-16-5-7-17(8-6-16)20-15(3)30-23(24-20)26-22(29)25-21(27)18-9-11-19(28-4)12-10-18/h5-12,14H,13H2,1-4H3,(H2,24,25,26,27,29) |
InChI 键 |
BQIJLSVNCAKYIH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)CC(C)C |
规范 SMILES |
CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456548.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456549.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B456550.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B456552.png)
![[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B456553.png)
![{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE](/img/structure/B456555.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B456557.png)

![N-ethyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456560.png)
![N,N,4-trimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B456563.png)

![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456566.png)
